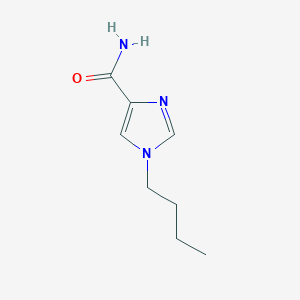

1-Butyl-1H-imidazole-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

1-butylimidazole-4-carboxamide |

InChI |

InChI=1S/C8H13N3O/c1-2-3-4-11-5-7(8(9)12)10-6-11/h5-6H,2-4H2,1H3,(H2,9,12) |

InChI Key |

ZUNFSRNEHMXIPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=C(N=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Butyl 1h Imidazole 4 Carboxamide and Analogues

De Novo Synthesis Approaches for 1-Butyl-1H-imidazole-4-carboxamide

The de novo synthesis of this compound can be approached through a multi-step sequence, primarily involving the formation of the imidazole (B134444) core, followed by N-alkylation and functional group manipulation at the C4 position. Two plausible synthetic pathways are outlined below, starting from readily available precursors.

Key Reaction Pathways and Reagents

A common strategy for constructing the imidazole-4-carboxamide scaffold begins with the synthesis of an imidazole-4-carboxylate ester, which is then converted to the desired carboxamide. The introduction of the N-butyl group can be performed at different stages of the synthesis.

Pathway A: N-Butylation followed by Amidation

This pathway commences with the N-alkylation of a pre-formed imidazole-4-carboxylate ester.

N-Butylation of Ethyl imidazole-4-carboxylate: The synthesis can start with the commercially available ethyl imidazole-4-carboxylate. The N-butylation is typically achieved by reacting ethyl imidazole-4-carboxylate with a butylating agent, such as 1-bromobutane or butyl iodide, in the presence of a base. researchgate.net Common bases used for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN). nih.gov The reaction mixture is typically heated to facilitate the alkylation process. google.com

Amidation of Ethyl 1-butyl-1H-imidazole-4-carboxylate: The resulting ethyl 1-butyl-1H-imidazole-4-carboxylate is then converted to the corresponding carboxamide. This transformation is generally accomplished by treating the ester with aqueous or methanolic ammonia at elevated temperatures and pressures. researchgate.net This direct amidation method is a straightforward approach to obtaining the target carboxamide.

Pathway B: Amidation followed by N-Butylation

Alternatively, the carboxamide functionality can be introduced prior to the N-alkylation step.

Amidation of Ethyl imidazole-4-carboxylate: The starting material, ethyl imidazole-4-carboxylate, is first converted to imidazole-4-carboxamide. This is achieved by reaction with aqueous ammonia, often heated in a sealed vessel to drive the reaction to completion. researchgate.net

N-Butylation of Imidazole-4-carboxamide: The subsequent N-alkylation of imidazole-4-carboxamide with a butyl halide (e.g., 1-bromobutane) in the presence of a base like potassium carbonate in a solvent such as DMF would yield this compound. nih.gov However, a challenge in this step is the potential for competing N-alkylation at the carboxamide nitrogen or the other imidazole nitrogen, which could lead to a mixture of products. reddit.com Careful optimization of reaction conditions would be necessary to favor alkylation at the desired N1 position of the imidazole ring.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters for each step.

For the N-alkylation step, the choice of base, solvent, temperature, and alkylating agent can significantly impact the yield and regioselectivity. Stronger bases like sodium hydride may lead to faster reactions but can also increase the risk of side reactions. The use of polar aprotic solvents like DMF or DMSO can facilitate the dissolution of reactants and promote the reaction rate. Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrates. researchgate.net

In the amidation step, the concentration of ammonia, temperature, and reaction time are crucial factors. The use of a sealed reaction vessel is often necessary to maintain a sufficient concentration of ammonia and to allow the reaction to proceed at temperatures above the boiling point of the solvent.

Synthesis of Structurally Related Imidazole-4-carboxamide Derivatives

The structural framework of this compound offers multiple points for modification, allowing for the synthesis of a wide array of derivatives. These modifications can be systematically introduced on the imidazole ring, the N-butyl chain, or the carboxamide moiety.

Modifications on the Imidazole Ring System

The imidazole ring can be functionalized at the C2 and C5 positions to introduce various substituents.

One notable method for modifying the imidazole core is through C-H arylation . Palladium-catalyzed direct C-H arylation of an imidazole-4-carboxylate precursor at the C2-position has been successfully demonstrated. researchgate.net Subsequent amidation of the arylated intermediate provides access to 2-aryl-1H-imidazole-4-carboxamides. This methodology allows for the introduction of a range of aryl groups, which can influence the electronic and steric properties of the final molecule.

| Modification Position | Reaction Type | Reagents and Conditions | Resulting Derivative |

| C2 | C-H Arylation | Iodoarenes, Pd catalyst, CuI, DMF, 140 °C | 2-Aryl-1-butyl-1H-imidazole-4-carboxamide |

| C5 | Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | 5-Halo-1-butyl-1H-imidazole-4-carboxamide |

Derivatization of the N-Butyl Chain

The N-butyl chain can be replaced with other alkyl or functionalized alkyl groups to probe the impact of this substituent on the compound's properties. The synthesis of such derivatives typically involves the N-alkylation of imidazole-4-carboxamide or its ester precursor with a variety of alkylating agents. nih.gov

| N-Substituent | Alkylating Agent | General Reaction Conditions |

| Methyl | Methyl iodide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| Ethyl | Ethyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| Propyl | 1-Bromopropane | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| Benzyl | Benzyl chloride | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

The length and branching of the N-alkyl chain can be systematically varied to establish structure-activity relationships. Furthermore, the introduction of functional groups, such as hydroxyl, amino, or ether moieties, onto the N-alkyl chain can be achieved by using appropriately substituted alkylating agents.

Alterations of the Carboxamide Moiety

The carboxamide group is a versatile functional handle that can be readily modified to generate a diverse range of derivatives.

Starting from the corresponding carboxylic acid, which can be obtained by hydrolysis of the ester, a variety of amides can be synthesized by coupling with different primary or secondary amines. Standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), can be employed for this purpose. This approach allows for the introduction of a wide array of substituents on the amide nitrogen.

Additionally, the carboxamide can be converted to other functional groups. For instance, dehydration of the primary carboxamide can yield a nitrile. Reduction of the carboxamide can afford an amine. These transformations open up further avenues for chemical diversification.

| Starting Material | Reaction Type | Reagents and Conditions | Resulting Derivative |

| 1-Butyl-1H-imidazole-4-carboxylic acid | Amide coupling | Primary/Secondary Amine, EDC, HOBt, DMF | N-Substituted-1-butyl-1H-imidazole-4-carboxamide |

| This compound | Dehydration | Dehydrating agent (e.g., POCl₃, SOCl₂) | 1-Butyl-1H-imidazole-4-carbonitrile |

| This compound | Reduction | Reducing agent (e.g., LiAlH₄) | (1-Butyl-1H-imidazol-4-yl)methanamine |

Green Chemistry Principles in the Synthesis of Imidazole Carboxamides

The tenets of green chemistry are being actively integrated into the synthetic routes for imidazole derivatives, including carboxamides, to minimize environmental impact and enhance efficiency. Key strategies include the use of alternative energy sources, greener solvents, multi-component reactions, and eco-friendly catalysts.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. ijarsct.co.innih.gov In the synthesis of substituted imidazoles, microwave-assisted protocols have been successfully developed, frequently under solvent-free conditions. ijarsct.co.in For instance, a one-pot, multi-component reaction for synthesizing aryl imidazoles has been demonstrated using silica gel as a solid support under microwave irradiation, showcasing a significant improvement in reaction time and yield over traditional methods. ijarsct.co.in This approach provides a green protocol for imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives by utilizing ethyl alcohol as a green solvent and microwave irradiation as a greener heating method. rsc.org

Green Solvents and Solvent-Free Conditions: A major focus of green chemistry is the reduction or elimination of hazardous organic solvents. Water, ionic liquids, and solvent-free conditions are prominent greener alternatives. researchgate.net Water is considered an ideal green solvent, and eco-friendly aqueous approaches have been developed for reactions involving nitroimidazoles. researchgate.net Solvent-free syntheses of imidazole derivatives have also been reported, offering advantages such as reduced waste, lower costs, and simplified workup procedures. mdpi.com For example, an efficient one-pot synthesis of imidazole derivatives has been achieved under solvent-free conditions, highlighting the environmental and economic benefits of this approach. mdpi.com

Multi-Component Reactions (MCRs): Multi-component reactions, where three or more reactants combine in a single step to form a product, are inherently atom-economical and align well with green chemistry principles. nih.gov The synthesis of highly substituted imidazoles often utilizes MCRs. An efficient synthesis of functionalized imidazoles has been described via a one-pot reaction using N-formylmorpholine as a green solvent. nih.gov Metal-free, acid-promoted multi-component reactions have also been developed for the construction of tri- and tetrasubstituted imidazole derivatives in good to excellent yields. mdpi.com

Eco-Friendly Catalysts: The development of benign and reusable catalysts is another cornerstone of green chemistry. In imidazole synthesis, various eco-friendly catalysts have been explored. Cr2O3 nanoparticles, synthesized using Zingiber officinal extract, have been used as a heterogeneous Lewis acid catalyst for the efficient synthesis of imidazole derivatives in water under microwave irradiation. uobasrah.edu.iq Furthermore, Brønsted acidic ionic liquids have been employed as reusable catalysts for the one-pot synthesis of substituted imidazoles under solvent-free conditions. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Aryl Imidazoles

| Method | Reaction Time | Yield (%) | Solvent/Support |

|---|---|---|---|

| Conventional | 10-12 hours | 60-70 | Glacial Acetic Acid |

| Microwave-Assisted | 12-16 minutes | 85-95 | Silica Gel (Solvent-free) |

Data compiled from comparative studies on aryl imidazole synthesis. ijarsct.co.in

Chemoenzymatic Synthesis Approaches for Imidazole Derivatives

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical synthesis, offers a powerful strategy for producing complex molecules like imidazole derivatives under mild and environmentally friendly conditions.

Biocatalytic Synthesis of Imidazole Precursors: Enzymes can be employed to create key precursors for imidazole synthesis. A notable example is the biocatalytic synthesis of imidazole-4-acetic acid from L-histidine. nih.gov This process utilizes an Escherichia coli whole-cell biocatalyst expressing a membrane-bound L-amino acid deaminase to convert L-histidine to imidazole-4-pyruvic acid, which is then decarboxylated. This method is presented as an environmentally friendly and cost-effective alternative to traditional chemical synthesis. nih.gov

Enzyme-Catalyzed Amide Bond Formation: The formation of the carboxamide group is a critical step in the synthesis of compounds like this compound. Enzymes offer a green alternative to chemical coupling reagents for this transformation. Carboxylic acid reductases (CARs) have been shown to possess promiscuous catalytic activity for amide bond formation from a carboxylic acid and an amine, driven by ATP. polimi.it This enzymatic approach operates in an aqueous medium and has been successfully applied to the synthesis of drug molecules. polimi.it

Lipase-Catalyzed Synthesis: Lipases are versatile enzymes that have found broad application in organic synthesis, including the formation of heterocyclic compounds. Porcine pancreatic lipase (PPL) has been effectively used as a biocatalyst for the selective C-N bond formation in the synthesis of imidazo[1,2-a] pyridine-based heterocycles. nih.gov Lipases are attractive due to their stability in organic solvents, broad substrate scope, and high selectivity, making them valuable tools for developing greener synthetic routes. nih.gov

Transaminases in Imidazole Derivatization: Transaminases are valuable biocatalysts for the stereoselective synthesis of chiral amines from prochiral ketones. nih.govillinois.edu This capability can be harnessed to introduce chiral amine-containing substituents onto the imidazole core or its side chains, providing access to a wider range of structurally diverse and potentially more potent analogues. The use of ω-transaminases is particularly advantageous as they can aminate a broad range of substrates with high enantioselectivity. illinois.edu

Table 2: Examples of Enzymes in the Synthesis of Imidazole Derivatives and Analogues

| Enzyme Class | Example Enzyme | Application | Reference |

|---|---|---|---|

| Deaminase | L-amino acid deaminase (mL-AAD) | Synthesis of imidazole-4-pyruvic acid from L-histidine | nih.gov |

| Reductase | Carboxylic Acid Reductase (CAR) | Amide bond formation from carboxylic acids and amines | polimi.it |

| Hydrolase | Porcine Pancreatic Lipase (PPL) | C-N bond formation in imidazole-fused heterocycles | nih.gov |

| Transferase | ω-Transaminase | Asymmetric synthesis of chiral amines for derivatization | nih.govillinois.edu |

Exploration of Biological Activities and Molecular Interactions of 1 Butyl 1h Imidazole 4 Carboxamide and Its Analogues in Vitro

General High-Throughput Screening Strategies for Biological Activity Profiling In Vitro

High-throughput screening (HTS) is a important methodology in drug discovery, enabling the rapid assessment of large compound libraries for biological activity. For compounds like 1-Butyl-1H-imidazole-4-carboxamide and its analogues, HTS is employed to identify initial "hits" against a variety of biological targets. These strategies often utilize automated platforms and miniaturized assays to efficiently screen thousands of compounds.

HTS can be broadly categorized into biochemical assays and cell-based assays. Biochemical assays are target-based and measure the effect of a compound on a purified biological molecule, such as an enzyme or receptor. For instance, a library of imidazole-based compounds was screened against a panel of 24 protein kinases to identify compounds with high differentiation potential. nih.gov Another HTS campaign involving 48,000 compounds was conducted to identify inhibitors of Escherichia coli N5-carboxyaminoimidazole ribonucleotide synthetase, a key enzyme in microbial purine (B94841) biosynthesis. nih.gov

The data generated from HTS campaigns are instrumental in building structure-activity relationships (SAR) and guiding the hit-to-lead optimization process for imidazole-4-carboxamide derivatives. monash.edu

Targeted Enzyme Inhibition Studies In Vitro

Following initial identification through HTS, promising imidazole-4-carboxamide analogues are often subjected to more detailed enzyme inhibition studies to characterize their potency and mechanism of action.

Protein kinases are a major class of enzymes that are frequently dysregulated in diseases such as cancer, making them attractive targets for therapeutic intervention. The imidazole (B134444) scaffold has proven to be a versatile framework for the design of potent kinase inhibitors. nih.govmdpi.com

In vitro kinase inhibition assays are typically performed using purified recombinant kinases and a generic or specific substrate. The inhibitory activity of a compound is determined by measuring the reduction in substrate phosphorylation, often quantified using methods like fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence-based assays that measure ATP consumption.

For example, a series of imidazole-4-N-acetamide derivatives were evaluated for their ability to inhibit cyclin-dependent kinases (CDKs). nih.gov These assays revealed that some compounds exhibited submicromolar inhibitory potency, particularly against CDK2/cyclin E. nih.gov Similarly, novel 4-phenoxypyridine (B1584201) derivatives bearing an imidazole-4-carboxamide moiety were identified as potent inhibitors of the c-Met kinase, with the most promising compound showing an IC50 value of 0.012 µM. nih.gov

Table 1: Illustrative Kinase Inhibition Data for Imidazole Analogues

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| Imidazole-4-N-acetamide derivative | CDK2/cyclin E | Submicromolar | nih.gov |

| 4-Phenoxypyridine-imidazole-4-carboxamide | c-Met | 0.012 | nih.gov |

| Imidazole[1,2-a] pyridine (B92270) derivative | CDK9 | 0.00922 | rsc.org |

| 1H-benzo[d]imidazole derivative | EGFR | 0.0732 | mdpi.com |

| 1H-benzo[d]imidazole derivative | Her2 | 0.0232 | mdpi.com |

Note: This table presents data for analogues of this compound to illustrate the potential for kinase inhibition within this compound class.

Proteases are another critical class of enzymes involved in a wide array of physiological and pathological processes. The development of protease inhibitors is a key area of drug discovery. Imidazole-containing compounds have been investigated for their potential to inhibit various proteases, including those from viral and fungal pathogens.

Fluorogenic assays are commonly used to assess protease inhibition in vitro. These assays utilize a substrate that, upon cleavage by the protease, releases a fluorescent molecule. The inhibitory effect of a compound is determined by the reduction in the fluorescence signal. For instance, asymmetric imidazole-4,5-dicarboxamide derivatives were evaluated as inhibitors of the SARS-CoV-2 main protease using a fluorogenic assay. nih.govrsc.org One of the synthesized compounds exhibited an IC50 of 4.79 µM. nih.govrsc.org

In another study, imidazolidine-based derivatives were identified as inhibitors of fungal aspartic proteases from Candida albicans, a key virulence factor. nih.gov

Table 2: Illustrative Protease Inhibition Data for Imidazole Analogues

| Compound Class | Target Protease | IC50 (µM) | Reference |

| Asymmetric imidazole-4,5-dicarboxamide | SARS-CoV-2 Main Protease | 4.79 | nih.govrsc.org |

| Imidazolidine derivative | Candida albicans Aspartic Protease | - | nih.gov |

Note: This table presents data for analogues of this compound to illustrate the potential for protease inhibition.

Beyond kinases and proteases, imidazole derivatives have been shown to inhibit other enzyme systems. For example, N-cyano-1H-imidazole-4-carboxamides have demonstrated potent and selective antifungal activity against Rhizoctonia solani, with one compound showing an EC50 of 2.63 µg/mL. nih.gov The mechanism of action for these compounds likely involves the inhibition of a crucial fungal enzyme.

Receptor Binding Affinity and Ligand-Target Interaction Analysis In Vitro

Understanding how a compound binds to its target receptor is fundamental to rational drug design. In vitro receptor binding assays are used to determine the affinity and selectivity of a ligand for a specific receptor. These assays typically involve incubating a radiolabeled or fluorescently labeled ligand with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound.

For instance, substituted imidazole-4-carboxamides have been identified as selective ligands for the human cholecystokinin-1 receptor (CCK-1R), suggesting their potential use in metabolic disorders. google.com The binding affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Fluorescence polarization/anisotropy (FP) is another technique used for receptor-ligand binding assays, where a fluorescently labeled peptide probe is used. mdpi.com Furthermore, computational methods like molecular docking are often employed to predict the binding modes of imidazole derivatives to their target receptors, providing insights into the key interactions that govern binding affinity. nih.gov

Cell-Based Assays for Cellular Response and Pathway Modulation In Vitro

Cell-based assays are essential for evaluating the biological effects of a compound in a more complex biological system. These assays can provide information on a compound's cytotoxicity, its effect on cell proliferation, and its ability to modulate specific cellular signaling pathways.

A variety of cell-based assays are utilized in the study of imidazole derivatives. Cytotoxicity is often assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. For example, the antiproliferative potential of imidazole derivatives has been evaluated against various cancer cell lines, with some compounds showing potent activity. nih.govnih.gov A study on imidazole-4-carboxamide demonstrated its ability to inhibit the expression of immune checkpoint molecules PD-L1 and PD-L2 and to enhance the efficacy of cisplatin (B142131) in melanoma cells. mdpi.com

Cell cycle analysis by flow cytometry can reveal if a compound induces cell cycle arrest at a specific phase. Furthermore, western blotting can be used to measure changes in the expression or phosphorylation status of key proteins within a signaling pathway, confirming the on-target effect of the compound in a cellular context. For instance, novel aromatic urea-imidazole salt derivatives were shown to induce apoptosis and autophagy-related cell death by targeting the ERK1/2 pathway in breast cancer cells. acs.org

Cellular Viability and Proliferation Assays

The assessment of cellular viability and proliferation is a fundamental step in evaluating the potential of a compound as a therapeutic agent. Various imidazole-based compounds have been investigated for their cytotoxic effects against cancer cell lines.

For instance, a study on a series of 1-butylimidazole-based ionic liquids (ILs) demonstrated moderate cytotoxic activity against several cancer cell lines. rsc.org The half-maximal growth inhibitory concentration (GI₅₀) values were determined using the sulforhodamine B (SRB) assay. Notably, some of these compounds, which share the 1-butylimidazole (B119223) core with this compound, showed activity against the MDA-MB-435 melanoma cell line. rsc.org

In another study, an imidazole derivative, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate, was evaluated for its effect on the viability of non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H460, using the MTT assay. frontiersin.org The results indicated that this derivative had a more potent effect at lower concentrations compared to the parent imidazole compound. frontiersin.org

Table 1: In Vitro Anticancer Activity of 1-Butylimidazole-Derived Ionic Liquids

| Compound | Cell Line | GI₅₀ (μM) |

| 3a | MDA-MB-435 | 67.2 |

| 3d | MDA-MB-435 | 52.5 |

| 3e | MDA-MB-435 | 57.9 |

| Adriamycin (Standard) | MDA-MB-435 | 24.4 |

Data sourced from a study on 1-butylimidazole-derived ionic liquids. rsc.org

Apoptosis and Cell Cycle Modulation Studies In Vitro

The induction of apoptosis (programmed cell death) and the modulation of the cell cycle are key mechanisms through which anticancer agents exert their effects. Several studies have highlighted the ability of imidazole derivatives to trigger these processes in cancer cells.

For example, treatment of HeLa cells with a morpholinopyrimidine-containing imidazole derivative led to a dose-dependent accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis. nih.gov Another study on imidazole-containing compounds showed that they could cause cell cycle arrest at the G2/M phase in colorectal cancer cell lines. nih.gov Specifically, an analogue was found to cause arrest of MDA-MB-468 cells in the G2/M phase at its IC₅₀ concentration. nih.gov

Furthermore, research on an imidazole derivative, Ethyl (5-(4-Chlorophenyl)-2-methyl-1H-imidazol-4-yl) - acetate, has suggested that its mechanism of action involves the induction of apoptosis. Molecular examination of apoptotic factors confirmed apoptotic cell death in lung cancer cells treated with this compound. researchgate.net The study also pointed to the disruption of the Nrf2/Keap1 signaling pathway as a potential mechanism leading to oxidative stress and apoptosis. researchgate.net

Inflammatory Mediator Modulation In Vitro

The imidazole scaffold is also a component of molecules with anti-inflammatory properties. frontiersin.org These compounds can modulate the production of inflammatory mediators.

A study on novel isoquinoline-1-carboxamide (B73039) derivatives, while not direct imidazole analogues, provides insight into the anti-inflammatory potential of carboxamides. Three of these compounds potently suppressed the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in BV2 microglial cells. nih.gov One compound, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), also attenuated the LPS-induced expression of inducible NO synthase and cyclooxygenase-2 and reversed the suppression of the anti-inflammatory cytokine IL-10. nih.gov This suggests that the carboxamide moiety can play a crucial role in modulating inflammatory responses.

Antimicrobial Activity Assessments In Vitro

The imidazole ring is a well-established pharmacophore in antimicrobial agents. mdpi.com Various analogues of this compound have been synthesized and evaluated for their antibacterial and antifungal activities.

A series of 1-butylimidazole-based ionic liquids were screened against Gram-positive and Gram-negative bacteria. rsc.org Several of these compounds showed good activity against Staphylococcus aureus and Bacillus subtilis, as well as against Pseudomonas aeruginosa. rsc.org Some of these ionic liquids also exhibited antifungal activity against Candida albicans. rsc.org

Another study focused on N-alkylimidazole derivatives and their ability to inhibit quorum sensing in Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined, and it was found that derivatives with longer alkyl chains generally possessed better antimicrobial activities. nih.gov

Furthermore, a study on novel N-cyano-1H-imidazole-4-carboxamides revealed that many of these compounds exhibited good antifungal activity, particularly against Rhizoctonia solani. nih.gov One compound was identified as a promising candidate with an EC₅₀ of 2.63 μg/mL against this fungus. nih.gov

Table 2: Antimicrobial Activity of 1-Butylimidazole-Derived Ionic Liquids

| Compound | Organism | Activity |

| 3b, 3c, 3e, 3f | S. aureus, B. subtilis | Good |

| 3a, 3c | P. aeruginosa | Good |

| 3a, 3b, 3d, 3e | C. albicans | Better |

Data sourced from a study on 1-butylimidazole-derived ionic liquids. rsc.org

Investigations into Molecular Mechanism of Action In Vitro

Understanding the molecular mechanisms underlying the biological activities of a compound is crucial for its development as a therapeutic agent. Research on imidazole derivatives has begun to elucidate their effects on protein and gene expression.

Protein Expression and Phosphorylation Analysis

Imidazole derivatives can modulate the expression and activity of various proteins involved in key cellular signaling pathways. For instance, the anti-inflammatory effects of the isoquinoline-1-carboxamide HSR1101 were found to be mediated through the inhibition of IκB phosphorylation, which in turn abated the nuclear translocation of NF-κB. nih.gov This compound also inhibited the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, and p38 MAPK. nih.gov

In the context of cancer, imidazole-4-carboxamide has been shown to inhibit the expression of the immune checkpoint molecules PD-L1 and PD-L2, as well as the receptor tyrosine kinase Axl. mdpi.com It was observed that this compound could significantly block the cisplatin-induced upregulation of PD-L1 protein expression. mdpi.com

Gene Expression Profiling

Gene expression studies provide a broader view of the cellular pathways affected by a compound. An imidazole derivative, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate, was found to decrease the expression of sirtuins in NSCLC cell lines. frontiersin.org Specifically, this compound inhibited SIRT6 expression at both the gene and protein levels, which in turn modulated the expression of Nrf2 and Keap1. researchgate.net

In another study, the use of poly(1-vinylimidazole) polyplexes for gene delivery in lung cancer cells demonstrated the ability to silence the expression of vascular endothelial growth factor (VEGF). beilstein-journals.org This suggests that imidazole-based systems can be utilized to modulate gene expression for therapeutic purposes. Furthermore, a microarray analysis revealed that these polyplexes could up-regulate and down-regulate a number of genes in A549 cells. beilstein-journals.org

Subcellular Localization Studies

Research into various imidazole-containing molecules has revealed jejich diverse distribution patterns within the cell. These studies often employ fluorescently tagged analogues to visualize their accumulation in different organelles under a microscope. The inherent properties of the imidazole scaffold, combined with the nature of its substituents, dictate whether a compound will preferentially accumulate in the cytoplasm, nucleus, mitochondria, or other specific cellular compartments.

For instance, certain imidazole derivatives have been designed as fluorescent probes that specifically target and accumulate in lysosomes. These probes are engineered to exploit the acidic environment of the lysosome to enhance their fluorescence, thereby allowing for the visualization of this organelle. Other studies have reported on imidazole-containing compounds that localize to the cell membrane, the nucleolus, or the nuclear membrane, with the specific localization pattern varying between different cell lines. This cell-type-specific distribution highlights the complex interplay between the compound's structure and the unique biochemical environment of each cell.

Furthermore, the imidazole core is a key component of certain anticancer agents that are known to interact with microtubules. These drugs disrupt the normal function of the cytoskeleton, leading to cell cycle arrest and apoptosis. Their efficacy is directly linked to their ability to reach and bind to their microtubule targets within the cytoplasm.

The subcellular fate of this compound would likely be influenced by its n-butyl group, which increases its lipophilicity. This could potentially facilitate its passage across cellular membranes, including the plasma membrane and the membranes of intracellular organelles. The carboxamide group, being polar, could engage in hydrogen bonding, further influencing its interactions with cellular components. A comprehensive understanding of its subcellular localization would necessitate specific studies employing techniques such as fluorescent microscopy with a labeled version of the compound or subcellular fractionation followed by quantification in different cellular compartments.

Table 1: Subcellular Localization of Selected Imidazole Analogues

| Compound/Analogue Class | Observed Localization | Method of Detection | Cell Type(s) |

| Fluorescent Imidazole Derivative | Fusing region of osteoclasts | Confocal Microscopy | Osteoclasts |

| Substituted Imidazole Derivative | Cell membrane, nucleolus, nuclear membrane | Fluorescence Microscopy | Various cancer cell lines |

| Imidazole-based Tubulin Polymerization Inhibitors | Cytoplasm (associated with microtubules) | Immunofluorescence Microscopy | Various cancer cell lines |

Structure Activity Relationship Sar and Rational Drug Design Strategies for Imidazole 4 Carboxamides

Design Principles for SAR Studies on 1-Butyl-1H-imidazole-4-carboxamide Derivatives

The rational design of derivatives of this compound for structure-activity relationship (SAR) studies hinges on a systematic exploration of its chemical space. The core scaffold presents three primary regions for modification: the N-1 butyl group, the imidazole (B134444) ring itself (at positions 2 and 5), and the C-4 carboxamide moiety.

A primary design principle involves probing the steric and electronic requirements of the target biological receptor. The butyl group at the N-1 position, for instance, provides a lipophilic anchor. SAR studies would systematically vary the nature of this alkyl chain to determine the optimal size, shape, and flexibility for target engagement.

Substitutions on the imidazole ring at the 2 and 5-positions are crucial for modulating the electronic properties and introducing specific interactions with the target. Introducing electron-donating or electron-withdrawing groups can alter the pKa of the imidazole nitrogen, potentially influencing its ability to act as a hydrogen bond donor or acceptor. Furthermore, these positions can be functionalized to introduce moieties that can form specific hydrogen bonds, ionic interactions, or van der Waals contacts with the target protein.

Finally, the carboxamide group at the C-4 position is a key hydrogen-bonding motif. Modifications to this group, such as N-alkylation, N-arylation, or its replacement with bioisosteres, can profoundly impact potency and selectivity by altering its hydrogen bonding capacity and steric profile.

Influence of N-Alkylation (Butyl Group) on Biological Efficacy In Vitro

The N-butyl group plays a significant role in the biological activity of 1H-imidazole-4-carboxamide derivatives, primarily by influencing their lipophilicity and steric interactions with target proteins. While direct SAR studies on a series of N-alkyl imidazole-4-carboxamides with varying alkyl chain lengths are not extensively documented for a single biological target, inferences can be drawn from related studies on similar heterocyclic scaffolds, such as benzimidazoles.

For instance, in studies on benzimidazole-derived carboxamides, the nature of the N-alkyl substituent has been shown to be a critical determinant of antiproliferative activity. Research on certain N-substituted benzimidazole (B57391) derivatives revealed that compounds bearing an isobutyl group at the N-1 position exhibited potent activity against specific cancer cell lines. nih.govnih.gov This suggests that a branched alkyl chain, like isobutyl, may provide a better fit into a hydrophobic pocket of the target protein compared to a linear chain.

The following table illustrates a hypothetical SAR for N-alkylation based on general principles and findings from related compound series. The biological activity is represented as a relative potency, where a higher number indicates greater efficacy.

| Compound | N-Alkyl Group | Relative Potency | Rationale for Hypothetical Activity |

| 1 | Methyl | 1 | Small alkyl group may not provide sufficient hydrophobic interaction. |

| 2 | Ethyl | 2 | Increased lipophilicity leads to slightly improved activity. |

| 3 | Propyl | 5 | Further increase in chain length enhances hydrophobic binding. |

| 4 | Butyl | 10 | Optimal chain length for fitting into a putative hydrophobic pocket. |

| 5 | Isobutyl | 12 | Branched chain may offer a more favorable steric interaction. nih.govnih.gov |

| 6 | Pentyl | 8 | Longer chain may introduce steric hindrance, reducing activity. |

This hypothetical data underscores the importance of the N-butyl group in potentially achieving a balance of lipophilicity and steric bulk necessary for optimal biological activity.

Impact of Substitutions on the Imidazole Ring (Positions 2 and 5) on Activity and Selectivity

Modifications at the 2 and 5-positions of the this compound ring are critical for fine-tuning biological activity and achieving selectivity. These positions allow for the introduction of a wide range of substituents that can alter the electronic landscape of the molecule and introduce specific interactions with the target.

For example, the introduction of a phenyl group at the 2-position of an imidazole-5-carboxamide core has been a successful strategy in the design of Factor XIa inhibitors. nih.gov This suggests that a bulky aromatic substituent at this position can be well-tolerated and may engage in beneficial pi-stacking or hydrophobic interactions within the active site of a target enzyme.

Conversely, substitutions at the 5-position can also dramatically influence activity. In the context of asymmetric imidazole-4,5-dicarboxamides developed as SARS-CoV-2 main protease inhibitors, substitutions at the 5-position were crucial for achieving potent inhibition. rsc.org

The following table presents a hypothetical SAR for substitutions at positions 2 and 5 of this compound, with relative potency as an indicator of biological effect.

| Compound | R1 (Position 2) | R2 (Position 5) | Relative Potency | Rationale for Hypothetical Activity |

| 4 | H | H | 10 | Unsubstituted core scaffold. |

| 7 | Methyl | H | 15 | Small alkyl group may provide favorable van der Waals contacts. |

| 8 | Phenyl | H | 50 | Aromatic ring can engage in pi-stacking interactions. nih.gov |

| 9 | H | Chloro | 25 | Electron-withdrawing group can alter electronic properties and form halogen bonds. |

| 10 | Phenyl | Chloro | 80 | Combination of aromatic and halogen substituents may lead to synergistic binding. |

These hypothetical examples highlight the potential for significant gains in potency and the introduction of selectivity through strategic substitution on the imidazole ring.

Contributions of Carboxamide Modifications to Potency and Selectivity

The carboxamide group at the C-4 position is a cornerstone of the molecule's interaction with biological targets, typically acting as a key hydrogen bond donor and acceptor. Modifications to this functional group can therefore have a profound impact on binding affinity and selectivity.

Strategies for modifying the carboxamide include N-alkylation, N-arylation, and replacement with bioisosteric groups. For instance, converting the primary amide to a secondary or tertiary amide can alter its hydrogen bonding profile and introduce new steric and hydrophobic interactions.

In the development of 2-phenyl-1H-imidazole-5-carboxamide based Factor XIa inhibitors, the nature of the substituent on the carboxamide nitrogen was critical for potency. nih.gov This underscores the importance of this position in orienting the molecule within the active site and making key contacts.

A hypothetical SAR table for modifications to the carboxamide group is presented below.

| Compound | Carboxamide Modification | Relative Potency | Rationale for Hypothetical Activity |

| 4 | -CONH2 | 10 | Primary amide provides key hydrogen bond donation and acceptance. |

| 11 | -CONH(CH3) | 12 | Small alkyl group may provide additional hydrophobic contact without disrupting key H-bonds. |

| 12 | -CONH(Phenyl) | 30 | Phenyl group can introduce significant new binding interactions. |

| 13 | -CON(CH3)2 | 5 | Loss of hydrogen bond donor capability may significantly reduce potency. |

| 14 | -C(=O)morpholine | 45 | The morpholine (B109124) ring can improve solubility and introduce new interactions. rsc.org |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools for understanding the relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, a QSAR study would aim to build a mathematical model that can predict the biological activity of new, unsynthesized analogues.

A typical QSAR study would involve the following steps:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors, would be calculated for each molecule.

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to develop a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

While a specific QSAR model for this compound derivatives is not publicly available, studies on related benzimidazole carboxamides have successfully employed 3D-QSAR to explore the molecular properties influencing their activity. nih.govnih.gov Such models can provide valuable insights into the key structural features required for high potency and can guide the design of new derivatives with improved biological profiles.

Fragment-Based Drug Discovery (FBDD) Approaches for Imidazole Carboxamides

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments for weak binding to a biological target. These initial hits are then grown or linked together to create more potent, drug-like molecules.

The imidazole-4-carboxamide core itself can be considered a valuable fragment. In an FBDD approach, this core fragment could be screened against a target of interest. If it shows even weak binding, it can serve as a starting point for optimization.

Alternatively, fragments could be identified that bind to different sub-pockets of a target's active site. The this compound scaffold could then be used as a template to link these fragments together, creating a more potent molecule that spans multiple binding regions. For example, a fragment that binds to a hydrophobic pocket could be linked to the N-1 position (as the butyl group), while another fragment that forms a key hydrogen bond could be incorporated via the carboxamide group. The design of novel Factor XIa inhibitors has utilized a fragment-based approach, with the 2-phenyl-1H-imidazole-5-carboxamide moiety acting as a key P1 fragment. nih.gov

The FBDD approach offers a more efficient exploration of chemical space compared to traditional high-throughput screening and has the potential to generate highly potent and selective inhibitors based on the this compound scaffold.

Computational Chemistry and Advanced Molecular Modeling of 1 Butyl 1h Imidazole 4 Carboxamide

Conformational Analysis and Molecular Geometries of the Compound

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of 1-Butyl-1H-imidazole-4-carboxamide is crucial for identifying its low-energy, stable conformations, which are most likely to be biologically relevant.

Computational studies on similar molecules, such as n-butyl imidazole (B134444), have been performed using methods like Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. nih.gov These studies have identified multiple unique minima on the potential energy surface, corresponding to different rotational isomers (conformers) of the butyl chain. nih.gov For this compound, the rotation around the single bonds within the n-butyl group and the bond connecting it to the imidazole ring, as well as the orientation of the carboxamide group, would give rise to a complex conformational space.

The relative energies of these conformers are influenced by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding. Natural Bond Orbital (NBO) analysis can further elucidate the underlying electronic factors that stabilize certain conformations. nih.gov

Table 1: Predicted Stable Conformers and Relative Energies of this compound

This table is illustrative and based on typical findings for similar molecules. Actual values would require specific calculations for this compound.

Ligand-Protein Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets for this compound and understanding the specific interactions that stabilize the ligand-protein complex. The imidazole ring, with its hydrogen bond donor and acceptor capabilities, and the carboxamide group are key pharmacophoric features that can engage in interactions with protein active sites. researchgate.netnih.gov

Studies on related imidazole derivatives have shown their potential to inhibit various enzymes, including kinases and proteases. rsc.orgnih.gov For instance, imidazole-4,5-dicarboxamide derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease. rsc.orgnih.gov Docking studies of these compounds revealed key interactions with amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions. nih.gov Similarly, docking simulations of this compound into the active sites of various target proteins would likely show the imidazole and carboxamide moieties forming hydrogen bonds with polar residues, while the butyl group could occupy a hydrophobic pocket. researchgate.net

Table 2: Predicted Binding Interactions of this compound with a Hypothetical Kinase Active Site

This table is illustrative and based on common binding modes of imidazole-based kinase inhibitors.

Molecular Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations can assess the stability of the predicted binding mode, reveal conformational changes in both the ligand and the protein upon binding, and provide a more accurate estimation of binding free energies. researchgate.net

For a complex of this compound with a target protein, an MD simulation would typically be run for tens to hundreds of nanoseconds. researchgate.net Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the simulation. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be important for ligand binding or allosteric regulation. Furthermore, analysis of the simulation trajectory can reveal the persistence of key hydrogen bonds and other interactions identified in docking studies. nih.govyoutube.com

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of this compound. researchgate.netnih.gov These calculations can determine properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. The MEP map visually represents the electrostatic potential on the molecule's surface, highlighting regions that are rich or poor in electrons. This information is valuable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions. nih.gov

Table 3: Predicted Electronic Properties of this compound from DFT Calculations

This table is illustrative and based on typical values for similar imidazole derivatives.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. benthamscience.com For this compound, a pharmacophore model could be generated based on its key interaction features, such as hydrogen bond donors and acceptors, and hydrophobic regions. nih.gov

This pharmacophore model can then be used as a query to search large chemical databases in a process called virtual screening. acs.org The goal of virtual screening is to identify other molecules that match the pharmacophore and are therefore likely to bind to the same biological target. This is a powerful and cost-effective method for discovering novel lead compounds with diverse chemical scaffolds. nih.govmdpi.com Successful virtual screening campaigns have been reported for various targets using pharmacophore models derived from imidazole-containing compounds. nih.gov

Homology Modeling for Target Protein Structure Prediction

In many cases, the experimental three-dimensional structure of a protein target of interest may not be available. Homology modeling is a computational technique that allows for the prediction of a protein's structure based on its amino acid sequence and the known structure of a homologous protein (a template). nih.gov This method is particularly useful when there is a significant degree of sequence identity between the target and template proteins. nih.gov

Preclinical in Vitro Pharmacological Profiling and Selectivity Assessments

Efficacy Evaluation in Diverse Cellular Models In Vitro

The initial stages of drug discovery for a novel compound such as 1-Butyl-1H-imidazole-4-carboxamide involve a thorough assessment of its efficacy in a variety of in vitro cellular models. This approach is fundamental to understanding the compound's potential therapeutic activity and its mechanism of action at the cellular level. The selection of cell lines is typically guided by the therapeutic area of interest. For instance, in oncology research, a panel of cancer cell lines representing different tumor types would be utilized.

The evaluation process would involve treating the selected cell lines with a range of concentrations of this compound. The primary endpoint is often the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.

Table 1: Illustrative Example of In Vitro Efficacy Data for a Related Imidazole (B134444) Carboxamide Derivative

| Cell Line | Target/Assay | IC50 (µM) | Reference |

| MDA-MB-436 | PARP-1 Enzyme Inhibition | 0.00865 | nih.gov |

| MDA-MB-436 | Cell Proliferation | 25.36 | nih.gov |

It is important to note that the data in Table 1 is for a related compound and is presented here for illustrative purposes to demonstrate the type of data generated in such studies.

Selectivity Profiling Across a Panel of Related and Unrelated Biological Targets In Vitro

A critical aspect of preclinical profiling is to determine the selectivity of a compound. A highly selective compound preferentially interacts with its intended biological target, minimizing off-target effects that could lead to undesirable side effects. The selectivity of this compound would be assessed by screening it against a broad panel of receptors, enzymes, ion channels, and transporters.

This process typically involves high-throughput screening assays. For example, if the primary target of this compound was a specific kinase, it would be tested against a panel of other kinases to assess its selectivity. The results are usually expressed as the IC50 or Ki (inhibition constant) for each target. A favorable selectivity profile is indicated by a significantly lower IC50 or Ki for the intended target compared to other targets.

No specific selectivity profile data for this compound has been published. However, the importance of such studies is highlighted in the research of related compounds. For example, the development of PARP inhibitors from the 1H-benzo[d]imidazole-4-carboxamide class involved assessing their activity against other enzymes to ensure their specificity for PARP-1. nih.gov

In Vitro Stability Studies (e.g., microsomal stability)

The metabolic stability of a compound is a key determinant of its pharmacokinetic properties, such as its half-life and oral bioavailability. In vitro stability is commonly assessed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. evotec.com

The microsomal stability assay involves incubating this compound with liver microsomes from different species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. evotec.com The rate of disappearance of the parent compound over time is measured, typically by LC-MS/MS. From this data, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated. A compound with high microsomal stability will have a longer half-life and lower intrinsic clearance, suggesting it is less likely to be rapidly metabolized in the liver.

Table 2: Representative Data from a Microsomal Stability Assay

| Species | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

Specific microsomal stability data for this compound is not available in the reviewed literature.

Formulation Considerations for In Vitro Biological Testing

The formulation of a compound for in vitro testing is crucial for obtaining accurate and reproducible results. The primary goal is to ensure the compound is fully solubilized in the assay medium at the desired concentrations without precipitating or degrading.

For a compound like this compound, initial solubility testing would be performed in various solvents commonly used in biological assays, such as dimethyl sulfoxide (B87167) (DMSO). The final concentration of the organic solvent in the cell culture medium is typically kept low (e.g., <0.5%) to avoid solvent-induced cytotoxicity. evotec.com The physical and chemical properties of the compound, such as its pKa and logP, would also be considered to select an appropriate buffer system and to anticipate potential issues like non-specific binding to plasticware. The stability of the compound in the chosen formulation and under the assay conditions (e.g., temperature, pH) would also be verified. For instance, related imidazole derivatives have been noted for their stability under certain experimental conditions. nih.gov

Future Directions and Emerging Research Avenues for 1 Butyl 1h Imidazole 4 Carboxamide Derivatives

Development of Novel Synthetic Routes and Methodologies

The synthesis of imidazole (B134444) derivatives is a well-established field, yet there is continuous innovation aimed at improving efficiency, yield, and structural diversity. Future research on 1-Butyl-1H-imidazole-4-carboxamide would benefit from the application of novel synthetic methodologies.

Microwave-assisted organic synthesis, for instance, has been shown to be an efficient method for producing imidazole derivatives with good yields. researchgate.netrsc.org This approach offers advantages in terms of reaction time and often leads to cleaner products. rsc.org Solvent-free reaction conditions, another green chemistry approach, have also been successfully employed for the synthesis of imidazole derivatives and could be adapted for the synthesis of novel analogs of this compound. rsc.orguantwerpen.be

Furthermore, the development of one-pot catalytic methods presents an attractive route for generating libraries of derivatives. researchgate.net For example, a series of imidazole-based compounds were synthesized by reacting simple imidazoles with alkyl halides or alkyl halocarboxylates in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). The resulting carboxethoxy group can then be readily amidated with various amines to produce a diverse set of carboxamides. nih.gov A novel synthetic method for N-cyano-1H-imidazole-4-carboxamides has also been developed, highlighting the potential for creating unique derivatives with specific functional groups that may confer novel biological activities. nih.gov

These advanced synthetic methodologies can be harnessed to create a diverse library of this compound derivatives with variations in the butyl chain, substitutions on the imidazole ring, and modifications of the carboxamide group.

Identification of New Biological Targets In Vitro for Imidazole Carboxamides

The imidazole scaffold is a versatile pharmacophore known to interact with a wide range of biological targets, making it a privileged structure in drug discovery. nih.govresearchgate.net While the specific targets of this compound are yet to be fully elucidated, research on related imidazole carboxamides points towards several promising avenues for in vitro investigation.

Oncology: A significant area of research for imidazole derivatives is in oncology. Imidazole-based compounds have been designed as inhibitors of key proteins in cancer signaling pathways, such as:

Epidermal Growth Factor Receptor (EGFR): Some imidazole derivatives have shown potent inhibitory activity against EGFR, a key target in various cancers. nih.gov

Poly (ADP-ribose) polymerase-1 (PARP-1): Benzimidazole-4-carboxamide derivatives have been successfully developed as PARP-1 inhibitors, a class of drugs effective in treating certain types of cancer. nih.gov

RAF Kinases: As crucial components of the cell growth and proliferation signaling pathway, RAF kinases are attractive targets for anticancer drug discovery, and imidazole-containing compounds like sorafenib (B1663141) are already in clinical use as RAF inhibitors. nih.gov

Tubulin: Some imidazole derivatives have been found to target tubulin, a key component of the cytoskeleton, thereby inhibiting cell division. ijsrtjournal.com

Infectious Diseases: The imidazole ring is a core component of many antimicrobial agents. Future research could explore the potential of this compound and its analogs against a range of pathogens:

Mycobacterium tuberculosis: Several studies have reported the synthesis and screening of imidazole derivatives with significant in vitro antitubercular activity. nih.govcapes.gov.br

Fungi: N-cyano-1H-imidazole-4-carboxamide derivatives have demonstrated potent and selective antifungal activity against Rhizoctonia solani. nih.gov

Viruses: Imidazole-4,5-dicarboxamide derivatives have been identified as inhibitors of the Dengue virus (DENV). researchgate.net

Parasites: Phenyl imidazole carboxamides have shown activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. monash.edu

Other Potential Targets: The structural features of imidazole derivatives, including their ability to coordinate with metal ions and participate in hydrogen bonding, suggest a broader range of potential biological targets. ijsrtjournal.com These may include enzymes involved in metabolic diseases or inflammatory processes.

The following table summarizes some of the potential biological targets for imidazole carboxamide derivatives based on existing research:

| Target Class | Specific Target Example | Potential Therapeutic Area |

| Kinases | EGFR, RAF Kinases | Oncology |

| DNA Repair Enzymes | PARP-1 | Oncology |

| Cytoskeletal Proteins | Tubulin | Oncology |

| Microbial Enzymes | N5-CAIR synthetase | Infectious Diseases |

| Viral Proteins | DENV NS5 | Infectious Diseases |

Integration with Advanced Screening Technologies and Automation

To efficiently explore the vast chemical space of this compound derivatives and identify new biological activities, integration with advanced screening technologies is crucial. High-throughput screening (HTS) allows for the rapid testing of large compound libraries against specific biological targets. nih.gov

The development of robust and reproducible assays is a prerequisite for successful HTS campaigns. For instance, a phosphate (B84403) assay was used to screen a library of 48,000 compounds against Escherichia coli N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) synthetase, identifying several classes of inhibitors. nih.gov

Modern HTS platforms often utilize robotic automation for liquid handling, plate reading, and data acquisition, significantly increasing throughput and reducing variability. rsc.org Furthermore, advances in mass spectrometry-based screening methods, such as RapidFire and Acoustic Mist Ionisation, enable the direct analysis of complex biological samples with minimal sample preparation, accelerating the screening process. rsc.org

Computational methods, such as 3D-QSAR and molecular docking, can be used in conjunction with experimental screening to predict the activity of novel derivatives and guide the design of more potent and selective compounds. nih.gov These in silico approaches can help prioritize which derivatives to synthesize and test, saving time and resources.

Potential for Combination Strategies In Vitro with Existing Agents

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve better efficacy and overcome drug resistance. Imidazole derivatives have the potential to be used in combination with existing therapeutic agents.

For example, imidazole-based compounds that inhibit specific signaling pathways could sensitize cancer cells to the effects of conventional chemotherapy or radiation therapy. nih.gov By targeting a different mechanism of action, these compounds could act synergistically with existing drugs, allowing for lower doses and potentially reducing side effects.

In vitro studies are essential to identify promising combination strategies. Checkerboard assays, for instance, can be used to systematically evaluate the interaction between a this compound derivative and an existing drug, determining whether the combination is synergistic, additive, or antagonistic. The insights gained from such in vitro studies can then guide further preclinical and clinical investigations.

Application of this compound and its Analogues as Chemical Biology Tools and Probes

Beyond their potential as therapeutic agents, this compound and its derivatives can serve as valuable tools in chemical biology. Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or in vivo context.

By synthesizing derivatives of this compound with specific modifications, such as fluorescent tags or photoaffinity labels, researchers can create probes to:

Visualize the localization of a target protein within a cell.

Identify the binding partners of a target protein.

Elucidate the mechanism of action of a particular biological pathway.

The imidazole scaffold, with its versatile chemistry, is well-suited for the development of such probes. The ability to systematically modify the structure of this compound allows for the fine-tuning of its properties, such as affinity, selectivity, and cell permeability, which are critical for a successful chemical probe. The imidazole ring itself can play a role in molecular recognition due to its hydrogen bonding capabilities. researchgate.net

Q & A

What are the common synthetic routes for preparing 1-Butyl-1H-imidazole-4-carboxamide and its derivatives?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions, including alkylation, cyclization, and functional group modifications. For example:

- Alkylation of imidazole precursors using 1-butyl halides under basic conditions (e.g., potassium carbonate in DMF) to introduce the butyl group .

- Carboxamide formation via coupling reactions, such as using activated carboxylic acid derivatives (e.g., NHS esters) with amines under mild conditions .

- Purification by liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography for isolating intermediates .

Key characterization tools include 1H/13C NMR for structural confirmation and HRMS for molecular weight validation .

How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

Level: Advanced

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency for alkylation steps .

- Temperature control : Elevated temperatures (60–80°C) accelerate cyclization but require monitoring to avoid side reactions .

- Catalyst use : Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in cross-coupling reactions .

- Reagent stoichiometry : Excess alkylating agents (1.5–2 eq.) ensure complete substitution of the imidazole ring .

Documented yields range from 48–77%, with improvements achievable via Design of Experiments (DoE) to identify critical parameters .

What analytical techniques are essential for characterizing the structural integrity of this compound?

Level: Basic

Answer:

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., butyl chain at N1, carboxamide at C4) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₁₅N₃O) with <2 ppm error .

- FTIR : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) .

- X-ray crystallography (if crystalline): Resolves 3D structure and hydrogen-bonding networks, critical for structure-activity studies .

How do structural modifications in the imidazole ring influence the biological activity of this compound analogs?

Level: Advanced

Answer:

- Substituent effects : Fluorine or chlorine at C2/C5 positions enhances metabolic stability and target binding (e.g., enzyme inhibition) .

- Aromatic extensions : Biphenyl or naphthyl groups at C4 improve lipophilicity, enhancing membrane permeability in cell-based assays .

- Carboxamide variants : Replacing the carboxamide with esters or thioamides alters solubility and bioavailability .

Structure-Activity Relationship (SAR) studies recommend iterative synthesis and molecular docking to predict binding affinities .

What strategies are employed to resolve contradictions in biological activity data across different studies on imidazole derivatives?

Level: Advanced

Answer:

- Standardize assay conditions : Control pH (6.5–7.5) and temperature (25–37°C) to minimize variability in enzyme inhibition assays .

- Validate target engagement : Use orthogonal assays (e.g., SPR for binding kinetics and cellular thermal shift assays for target occupancy) .

- Meta-analysis : Compare datasets using cheminformatics tools (e.g., PubChem BioActivity data) to identify outliers or confounding factors .

How can computational methods aid in predicting the reactivity and stability of novel this compound derivatives?

Level: Advanced

Answer:

- DFT calculations : Predict reaction pathways (e.g., energy barriers for cyclization) and optimize transition states .

- Molecular dynamics (MD) simulations : Assess stability in biological membranes or protein binding pockets .

- ADMET prediction : Tools like SwissADME estimate solubility, metabolic clearance, and toxicity early in design .

What are the key considerations for designing enzyme inhibition assays involving this compound?

Level: Basic

Answer:

- Substrate concentration : Use Km values to set substrate levels near enzymatic saturation for IC50 determination .

- Inhibitor solubility : Ensure DMSO concentrations ≤1% to avoid solvent interference .

- Positive controls : Include known inhibitors (e.g., imidazole-based FDA drugs) to validate assay robustness .

- Data normalization : Express activity as % inhibition relative to vehicle-treated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.